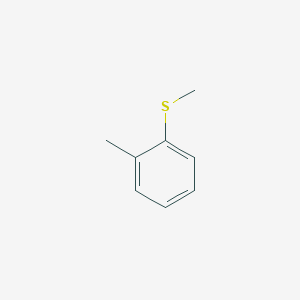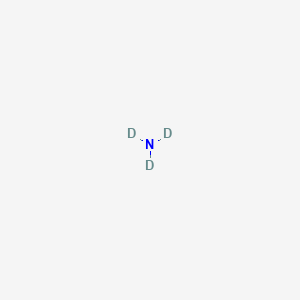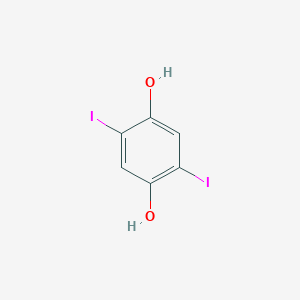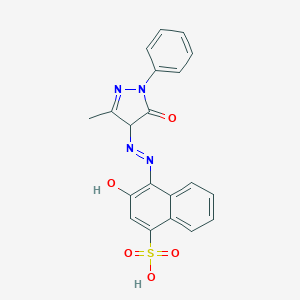
2-(2-Chloroethyl)oxirane
描述
2-(2-Chloroethyl)oxirane, also known as epichlorohydrin, is a compound that has been extensively studied due to its reactivity and utility in various chemical syntheses. It is a chlorinated epoxide that serves as a versatile intermediate in the production of glycerol, plastics, epoxy resins, and other polymers. The compound's reactivity is largely due to the presence of both a chloroalkyl group and an oxirane ring, which can undergo a range of chemical transformations .
Synthesis Analysis
The synthesis of 2-(2-Chloroethyl)oxirane derivatives has been explored in several studies. For instance, derivatives such as (2-chloroethyl)oxirane, (3-chloropropyl)oxirane, and (4-chlorobutyl)oxirane were prepared from corresponding alkenols and polymerized using a triethylaluminum-water-acetylacetone initiator system . Additionally, the synthesis of phenylalkyloxirane-2-carboxylic acid derivatives, which exhibit hypoglycemic activity, involves substituents like Cl or CF3 on the phenyl ring and a specific chain length for optimal activity .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloroethyl)oxirane is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a 2-chloroethyl substituent. The oxirane ring is highly strained due to its angle strain, making it highly reactive. Studies have shown that the conformational equilibrium of chloromethyl-oxirane, a related compound, includes Gauche-2, Gauche-1, and Cis structures, which have been analyzed using X-ray diffraction and ab initio molecular dynamics simulations .
Chemical Reactions Analysis
The chemical reactivity of 2-(2-Chloroethyl)oxirane is evident in its ability to form various adducts and undergo ring-opening reactions. For example, (1-chloroethenyl)oxirane, a related compound, reacts with nucleosides and DNA to form several adducts, which have been characterized by spectroscopic methods . The regioselectivity of the acidolysis of 2-(chloromethyl)oxirane with aromatic acids has been studied, showing that the reaction follows SN2 and borderline SN2 mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Chloroethyl)oxirane and its derivatives are influenced by their molecular structure. The presence of the oxirane ring contributes to the compound's reactivity, while the chloroalkyl group provides sites for nucleophilic substitution reactions. The compound's elastomeric properties are also notable, as poly[(2-chloroethyl)oxirane] and its higher homologs exhibit elastomeric properties and high reactivity in nucleophilic substitution reactions . The isomerization of oxirane has been studied, revealing insights into the stability of various isomers and their ions .
科学研究应用
Polymer Elastomers : Shih et al. (1982) synthesized poly[(2-chloroethyl)oxirane] and other related polymers, demonstrating their elastomeric properties and high reactivity in nucleophilic substitution reactions, which suggests potential applications in the development of new polyether elastomers with improved chemical reactivity (Shih et al., 1982).
DNA Interactions and Mutagenic Metabolites : Munter et al. (2002) studied the reactions of (1-chloroethenyl)oxirane, a major mutagenic metabolite of chloroprene, with nucleosides and calf thymus DNA. This research provides insight into the genotoxicity of substances related to 2-(2-Chloroethyl)oxirane, which is crucial for understanding the biological impacts of these compounds (Munter et al., 2002).
Computational Studies on Ring Opening : Yutilova et al. (2019) conducted a computational study on the ring opening of 2-(chloromethyl)oxirane with bromide and acetate anions. This study is significant for understanding the chemical behavior of oxirane compounds, which includes 2-(2-Chloroethyl)oxirane, especially in reactions involving nucleophilic substitution (Yutilova et al., 2019).
Regioselectivity in Chemical Reactions : Sinel’nikova and Shved (2014) investigated the regioselectivity of 2-(chloromethyl)oxirane reacting with aromatic acids, which is essential for designing specific organic synthesis processes (Sinel’nikova & Shved, 2014).
Occupational Health - Air Quality Monitoring : Qin (2009) developed a method for determining 2-chloromethyl-oxirane in workplace air, highlighting its importance in occupational health and safety (Qin, 2009).
Medical Applications - Hypoglycemic Activity : Eistetter and Wolf (1982) synthesized derivatives of 2-(phenylalkyl)oxirane-2-carboxylic acids, finding significant blood glucose-lowering activities, indicating potential applications in medical treatments (Eistetter & Wolf, 1982).
Copolymerization and Material Science : Miyamae et al. (2018) explored the copolymerization of 2,2-disubstituted oxiranes, including molecules similar to 2-(2-Chloroethyl)oxirane, with vinyl ethers. This research has implications for the development of new materials through copolymerization techniques (Miyamae et al., 2018).
未来方向
While specific future directions for 2-(2-Chloroethyl)oxirane were not found in the search results, oxiranes in general are key components in the synthesis of pharmaceutical and natural products . Therefore, research into the properties and reactions of 2-(2-Chloroethyl)oxirane could contribute to advancements in these fields.
属性
IUPAC Name |
2-(2-chloroethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-2-1-4-3-6-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWKILGNDJEIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)oxirane | |
CAS RN |
13067-79-3, 948594-94-3 | |
| Record name | 2-(2-Chloroethyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4-Chloro-1,2-epoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-chloroethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-CHLOROETHYL)OXIRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFM9F15P0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



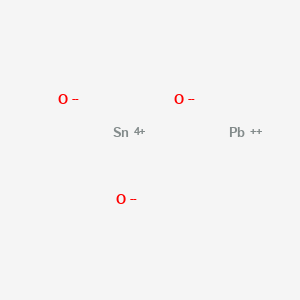

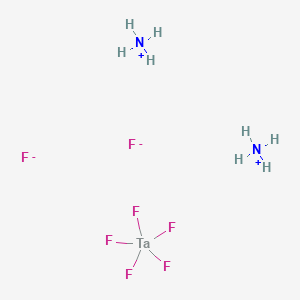
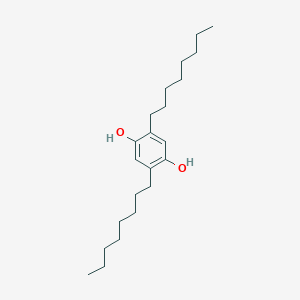
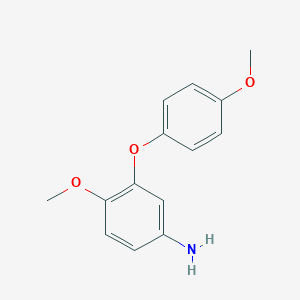
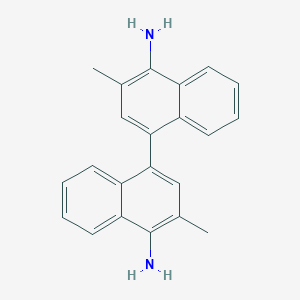
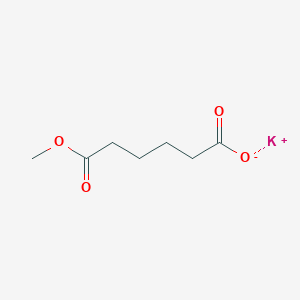
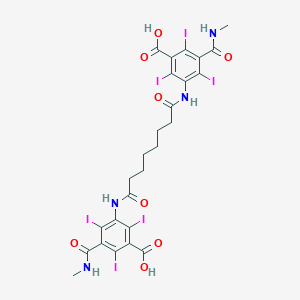
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)

